molecular formula C15H22ClN3O B10915002 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10915002
M. Wt: 295.81 g/mol
InChI Key: DFNKOSSFQZBMQJ-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative. This is followed by the introduction of the ethyl group and the pyrazole ring. The final step involves the formation of the propanamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
  • N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluoro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide is unique due to the presence of the chloro group on the pyrazole ring, which can significantly influence its reactivity and interactions with other molecules. This distinct feature sets it apart from similar compounds and can lead to unique applications and properties.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-chloropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H22ClN3O/c1-10(14-7-11-2-3-12(14)6-11)18-15(20)4-5-19-9-13(16)8-17-19/h8-12,14H,2-7H2,1H3,(H,18,20)

InChI Key

DFNKOSSFQZBMQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCN3C=C(C=N3)Cl

Origin of Product

United States

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